N-((1-(methylsulfonyl)piperidin-4-yl)methyl)picolinamide
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Overview
Description
N-((1-(methylsulfonyl)piperidin-4-yl)methyl)picolinamide is a versatile chemical compound used in scientific research. Its unique structure enables diverse applications in various fields, contributing to advancements in drug discovery, material science, and biological studies.
Mechanism of Action
Biochemical Pathways
It has been suggested that this compound may have inhibitory effects on cyclin-dependent kinase 2 (cdk2), which plays a crucial role in cell cycle regulation .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. For N-((1-(methylsulfonyl)piperidin-4-yl)methyl)picolinamide, such factors could include pH, temperature, and the presence of other molecules in the environment .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((1-(methylsulfonyl)piperidin-4-yl)methyl)picolinamide typically involves the reaction of 1-(methylsulfonyl)piperidin-4-amine with picolinic acid or its derivatives. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like triethylamine or N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to ensure the compound’s purity .
Chemical Reactions Analysis
Types of Reactions
N-((1-(methylsulfonyl)piperidin-4-yl)methyl)picolinamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur with halogenated derivatives under basic conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenated derivatives, bases like sodium hydroxide or potassium carbonate.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce secondary amines or alcohols .
Scientific Research Applications
N-((1-(methylsulfonyl)piperidin-4-yl)methyl)picolinamide has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
- 1-(methylsulfonyl)piperidin-4-amine
- (1-(methylsulfonyl)piperidin-4-yl)methyl methanesulfonate
- Piperidine derivatives
Uniqueness
N-((1-(methylsulfonyl)piperidin-4-yl)methyl)picolinamide stands out due to its unique combination of a piperidine ring and a picolinamide moiety. This structure imparts specific chemical properties and biological activities that are distinct from other piperidine derivatives. Its versatility in various applications, from drug discovery to material science, highlights its significance in scientific research.
Properties
IUPAC Name |
N-[(1-methylsulfonylpiperidin-4-yl)methyl]pyridine-2-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N3O3S/c1-20(18,19)16-8-5-11(6-9-16)10-15-13(17)12-4-2-3-7-14-12/h2-4,7,11H,5-6,8-10H2,1H3,(H,15,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ACAVFATWQUTZDD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCC(CC1)CNC(=O)C2=CC=CC=N2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.38 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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